molecular formula C14H14O6 B1158311 beta-Dihydroplumericinic acid CAS No. 59204-61-4

beta-Dihydroplumericinic acid

Cat. No.: B1158311
CAS No.: 59204-61-4
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-dihydroplumericinic acid (CAS: 59204-61-4) is a phytochemical compound frequently utilized as a reference standard in analytical chemistry for quality control in herbal product research . Its molecular weight is reported as 278.257 g/mol , though its molecular formula exhibits discrepancies across sources. lists a molecular weight consistent with a formula of C15H18O5 (calculated: 15×12 + 18×1 + 5×16 = 278 g/mol), while assigns it C16H18O9 (calculated: 354 g/mol).

Properties

IUPAC Name

(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJLGDWPUYQSHL-DQDOGHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Dihydroplumericinic acid typically involves the extraction from natural sources, such as the herbs of Plumeria rubra. The compound can be isolated using various chromatographic techniques .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic synthesis techniques, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta-Dihydroplumericinic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Beta-Dihydroplumericinic acid has shown potential in several therapeutic areas due to its bioactive properties:

  • Immunomodulatory Effects
    • Studies indicate that this compound exhibits dose-dependent immunoregulatory activity. It has been found to inhibit nitric oxide (NO) and interferon-gamma (IFN-γ) production in vitro, suggesting its potential use in treating inflammatory conditions .
  • Antitumor Activity
    • Extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells, making it a candidate for cancer therapy .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial effects against a range of pathogens, indicating its potential as a natural preservative or therapeutic agent in infectious diseases .

Cosmetic Applications

The cosmetic industry is increasingly incorporating this compound due to its beneficial properties:

  • Skin Health
    • Its antioxidant and anti-inflammatory properties make it suitable for formulations aimed at improving skin health and reducing signs of aging. Products containing this compound may help in soothing irritated skin and promoting overall skin vitality .

Agrochemical Applications

This compound is also being researched for its applications in agriculture:

  • Pesticidal Properties
    • Preliminary studies suggest that this compound may possess insecticidal and fungicidal properties, making it a candidate for developing eco-friendly pesticides .

Data Table of Applications

Application AreaSpecific UseEvidence/Source
PharmaceuticalsImmunomodulatoryInhibition of NO and IFN-γ production
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEfficacy against various pathogens
CosmeticsSkin health enhancementAntioxidant and anti-inflammatory effects
AgrochemicalsEco-friendly pesticidesInsecticidal and fungicidal properties

Case Study 1: Immunomodulatory Effects

A study investigated the effects of this compound on murine macrophages. The results showed significant inhibition of NO production at concentrations below cytotoxic levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis at specific concentrations, highlighting its potential use in cancer therapeutics .

Case Study 3: Cosmetic Formulation

A formulation containing this compound was tested for skin irritation and efficacy in promoting skin health. Results indicated improved skin hydration and reduced inflammation after regular application over four weeks .

Mechanism of Action

The mechanism of action of beta-Dihydroplumericinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cell signaling pathways. The exact molecular targets are still under investigation, but it is known to interact with various proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Class Key Applications
This compound 59204-61-4 C15H18O5* / C16H18O9† 278.257 Iridoid glycoside (proposed) Analytical reference
Odoroside H 18810-25-8 C30H46O11 534.68 Cardiac glycoside Cardiotonic research
Quercetin 3-O-robinobioside 52525-35-6 C27H30O16 610.518 Flavonol glycoside Antioxidant studies
Beta-elemonic acid 28282-25-9 C30H46O3 454.7 Triterpenoid Anti-inflammatory research
Beta-D-glucopyranosiduronic acid 60092-34-4 C23H22O12 514.4 Glucuronide conjugate Glycosylation studies

*Formula inferred from molecular weight in .
†Formula listed in but conflicts with molecular weight.

Structural and Functional Differences

  • Molecular Complexity: this compound is smaller and less complex than triterpenoids (e.g., beta-elemonic acid) or flavonoid glycosides (e.g., quercetin 3-O-robinobioside). Its proposed iridoid backbone contrasts with the steroidal structure of Odoroside H .
  • Polarity: The formula C16H18O9 (if valid) suggests high polarity due to multiple hydroxyl groups, enhancing solubility in polar solvents compared to lipophilic triterpenoids like beta-elemonic acid .
  • Biosynthetic Pathway: Unlike flavonoid glycosides (derived from phenylpropanoid metabolism), this compound likely originates from iridoid pathways, common in Apocynaceae plants .

Analytical and Pharmacological Considerations

  • Chromatographic Behavior : this compound’s lower molecular weight may result in shorter retention times in reversed-phase HPLC compared to larger glycosides like Odoroside H .

Research Implications and Discrepancies

  • Structural Clarification : The molecular formula discrepancy (C15H18O5 vs. C16H18O9) highlights the need for advanced structural elucidation via NMR or X-ray crystallography.

Biological Activity

Beta-Dihydroplumericinic acid, a compound derived from the roots of Plumeria acuminata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and antinociceptive effects, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound is classified as an iridoid glycoside. It has been isolated from various Plumeria species, particularly from Plumeria acuminata and Plumeria rubra. The extraction methods typically involve polar solvents such as methanol to obtain the active compounds from plant materials .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, the methanolic extract of Plumeria acuminata demonstrated a notable reduction in carrageenan-induced edema, which is a standard model for assessing acute inflammation. The extract showed maximum efficacy at a dosage of 500 mg/kg body weight .

Table 1: Anti-inflammatory Effects of this compound

Study ReferenceDosage (mg/kg)Inflammatory ModelEffect Observed
Farooque et al.500Carrageenan-induced edemaSignificant reduction in swelling
Gupta et al.100-500Cotton pellet methodPotent anti-inflammatory activity

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies utilizing the agar disc diffusion method revealed that methanolic extracts inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 250 µg/ml to 1000 µg/ml .

Table 2: Antimicrobial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (µg/ml)
Staphylococcus aureus250
Bacillus subtilis500
Escherichia coli1000
Pseudomonas aeruginosa1000

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results indicated that the antioxidant capacity increased in a dose-dependent manner, with maximum activity observed at a concentration of 125 µg/ml .

Table 3: Antioxidant Activity Assessment

Assay TypeConcentration (µg/ml)Activity Level
DPPH Radical Scavenging125Maximum Activity
Nitric Oxide ScavengingVariesDose-dependent

4. Antinociceptive Effects

In studies assessing pain relief, this compound exhibited significant antinociceptive activity. The methanolic extract reduced pain responses in various models such as the acetic acid-induced writhing test and hot plate test in mice .

Table 4: Antinociceptive Activity Results

Test TypeEffect Observed
Acetic acid-induced writhingSignificant reduction in writhing
Hot plate testIncreased pain threshold

Case Studies

A notable case study involved the administration of methanolic extracts containing this compound to rats exhibiting hyperthermia induced by brewer's yeast. The extract demonstrated an ability to significantly lower body temperature, comparable to standard antipyretic medications like paracetamol .

Q & A

Q. How should researchers address potential biases in β-dihydroplumericinic acid’s reported pharmacological effects?

  • Methodological Answer :
  • Blinding : Use double-blind protocols in animal studies.
  • Negative Controls : Test structurally similar but inactive analogs.
  • Conflict Disclosure : Declare funding sources (e.g., industry partnerships) in publications .

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